molecular formula C8H10N2O2 B2637193 3-Methoxybenzamidoxime CAS No. 73647-50-4

3-Methoxybenzamidoxime

Cat. No. B2637193
CAS RN: 73647-50-4
M. Wt: 166.18
InChI Key: CEHMGZTZNNEADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxybenzamidoxime (3-MBA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a type of amide derived from the reaction of a primary amine with a carboxylic acid. 3-MBA has a wide range of applications in research, from biochemistry and physiology to drug delivery and nanotechnology.

Scientific Research Applications

  • Antibacterial Properties and FtsZ Inhibition :

    • 3-Methoxybenzamide derivatives are potent antistaphylococcal compounds targeting the bacterial cell division protein FtsZ, leading to improved pharmaceutical properties (Haydon et al., 2010).
    • A novel class of potent antibacterial agents, including 3-Methoxybenzamide (3-MBA) derivatives, has been developed. These compounds inhibit bacterial cell division protein FtsZ and show significant antibacterial activity (Bi et al., 2018).
    • Further optimization of 3-Methoxybenzamide derivatives led to advanced lead compounds with potent antibacterial properties and efficacy against methicillin- and multidrug-resistant Staphylococcus aureus and Staphylococcus epidermidis (Stokes et al., 2012).
  • Potential Herbicide Application :

    • A new class of potential herbicides, 3-(methoxycarbonylmethylene) isobenzofuran-1-imines, derived from 3-Methoxybenzamide, exhibited strong phytotoxic effects on shoot and root systems of Arabidopsis thaliana (Araniti et al., 2014).
  • Antiviral and Anticancer Potential :

    • N-Phenylbenzamide derivatives, related to 3-Methoxybenzamide, showed promising anti-EV 71 activities and could be lead compounds for anti-EV 71 drug development (Ji et al., 2013).
    • Some 3-Methoxy-N-phenylbenzamide derivatives were identified as c-MET inhibitors, showing potential in cancer therapy (Jiang et al., 2016).

properties

IUPAC Name

N'-hydroxy-3-methoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHMGZTZNNEADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybenzamidoxime

CAS RN

73647-50-4
Record name 3-Methoxybenzamidoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
MD Bjorklund, MD Coburn - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
The syntheses of 3,5‐bis(3,3‐dinitrobutyl)‐1,2,4‐oxadiazole and a series of 3‐aryl‐5‐(3,3‐dinitrobutyl)‐1,2,4‐oxadiazoles were accomplished by treating 4,4‐dinitropentanoyl chloride …
Number of citations: 18 onlinelibrary.wiley.com
MQ Alshaima'a, BD Spitznagel, Y Du… - Bioorganic & Medicinal …, 2023 - Elsevier
Malignant migrating partial seizure of infancy (MMPSI) is a devastating and pharmacoresistant form of infantile epilepsy. MMPSI has been linked to multiple gain-of-function (GOF) …
Number of citations: 3 www.sciencedirect.com
HB Wang, YQ Pu, JH Chen, JT Wang - … Crystallographica Section E …, 2005 - scripts.iucr.org
… A solution of chloroacetyl chloride (14 mmol) in toluene (10 ml) was added dropwise to a solution of 3-methoxybenzamidoxime (14 mmol) in toluene (60 ml). The resulting mixture was …
Number of citations: 3 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.